molecular formula C8H7BrF2O2 B12858473 2-Bromo-6-(2,2-difluoroethoxy)phenol

2-Bromo-6-(2,2-difluoroethoxy)phenol

Cat. No.: B12858473
M. Wt: 253.04 g/mol
InChI Key: JFYGDZSIUCKBAU-UHFFFAOYSA-N
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Description

Significance of Phenolic Scaffolds in Advanced Organic Synthesis

Phenolic scaffolds are foundational structural motifs that are indispensable in various fields of chemical science. acs.org Their prevalence stems from their dual role as both readily available starting materials and crucial functional components in a vast array of chemical products. nih.gov In advanced organic synthesis, phenols are valued as versatile building blocks for constructing more complex molecules. acs.orgresearchgate.net The hydroxyl group activates the aromatic ring, facilitating electrophilic substitution reactions, while also serving as a key site for transformations such as etherification and esterification.

The utility of phenolic scaffolds is particularly evident in medicinal chemistry and drug discovery. chemspider.com Phenols and their ether derivatives are recurring motifs in numerous FDA-approved pharmaceuticals and natural products. oregonstate.edu Their ability to act as hydrogen-bond donors and acceptors allows them to interact effectively with biological targets like enzymes and receptors. chemspider.com Furthermore, the phenolic framework provides a robust platform for introducing other functional groups, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile. chemspider.com

Beyond pharmaceuticals, phenolic scaffolds are integral to materials science. They are the key monomers in the production of phenolic resins (e.g., Bakelite) and other polymers. oregonstate.edu In tissue engineering, materials based on collagen modified with phenolic acids have been developed, demonstrating the versatility of these structures. acs.org The development of modern synthetic methodologies, such as C-H functionalization, has further expanded the utility of phenols, allowing for more efficient and atom-economical ways to build molecular complexity upon this fundamental scaffold. acs.orgnih.govrsc.org

Strategic Importance of Halogenated Phenols as Synthetic Intermediates

Halogenated phenols are a class of organic compounds of significant strategic importance, serving as highly versatile intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of one or more halogen atoms on the phenol (B47542) ring provides a reactive site that is not present in the parent phenol, opening up a diverse array of synthetic transformations.

The primary strategic value of halogenated phenols lies in their utility in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond (C-Br, C-Cl, C-I) is a prime site for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures from simpler, readily available halogenated precursors. researchgate.netnih.gov For example, the bromine atom in a bromophenol can be readily displaced or coupled, enabling its use as a building block for biaryls, which are common structures in many biologically active compounds. nih.govmdpi.com

Furthermore, the halogen substituent itself influences the reactivity of the phenolic ring. Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution, which can be used to control the regioselectivity of subsequent functionalization steps. masterorganicchemistry.com The synthesis of halogenated phenols can be achieved through various methods, including the direct halogenation of phenols or by using halogenated anilines as precursors. nih.gov Modern methods continue to be developed to improve the efficiency and selectivity of these syntheses. For instance, a method for synthesizing substituted 2-bromophenols involves the reaction of substituted cyclohexanones with diethyl dibromomalonate. researchgate.net This strategic importance ensures that halogenated phenols remain a cornerstone of modern synthetic organic chemistry.

Consequence of Fluoroalkyl Group Incorporation in Molecular Design

The incorporation of fluoroalkyl groups, such as the difluoroethoxy moiety, into organic molecules is a widely employed strategy in modern molecular design, particularly in the fields of medicinal chemistry and materials science. nih.govbeilstein-journals.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physicochemical profile of the parent molecule.

One of the most important consequences of introducing fluoroalkyl groups is the modulation of a molecule's metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic properties of a drug candidate. nih.gov Additionally, fluorine substitution can alter the lipophilicity of a molecule. While a single fluorine atom is lipophilic, larger fluoroalkyl groups like trifluoromethyl (CF₃) or difluoroethoxy (-OCHF₂) can increase lipophilicity, which can enhance membrane permeability and cellular uptake.

Furthermore, the strong electron-withdrawing nature of fluoroalkyl groups can profoundly influence the electronic properties of a molecule. This can affect the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions. nih.gov In a study on lysyl tRNA synthetase inhibitors, a compound with a 2,2-difluoroethoxy group showed different activity compared to its non-fluorinated ethoxy analogue, highlighting the significant impact of this specific group on biological function. acs.org

Influence of Difluoroethoxy Moiety on Chemical Reactivity

The difluoroethoxy group (-OCH₂CF₂H) is a fluoroalkyl ether moiety that exerts a distinct influence on the chemical reactivity of the molecule to which it is attached, primarily through its strong inductive electron-withdrawing effect. This effect stems from the high electronegativity of the two fluorine atoms. When attached to an aromatic ring, such as in 2-Bromo-6-(2,2-difluoroethoxy)phenol, the difluoroethoxy group deactivates the ring towards electrophilic aromatic substitution, making such reactions slower compared to an unsubstituted or alkoxy-substituted phenol. masterorganicchemistry.com

This increased acidity can, in turn, affect the nucleophilicity of the corresponding phenoxide ion, which is a key intermediate in many reactions, including Williamson ether synthesis. While the difluoroethoxy group itself is generally stable due to the strong C-F bonds, its electronic influence is a critical factor in directing the course and rate of reactions occurring elsewhere in the molecule.

Table 1: Comparison of Hammett Constants for Selected Substituents. nuph.edu.ua
SubstituentInductive Effect (σI)Resonance Effect (σR)
CF₃0.380.16
CF₂OCH₃0.220.07
CHF₂0.260.06
CH₂F0.110.01
CH₃-0.01-0.14

Stereoelectronic Effects of Fluorine Substituents

Stereoelectronic effects are orbital-based interactions that dictate the preferred three-dimensional arrangement (conformation) and reactivity of molecules. The incorporation of fluorine substituents gives rise to several powerful stereoelectronic effects that are exploited in molecular design. These effects are distinct from simple steric hindrance and are rooted in the interactions between bonding and anti-bonding orbitals. youtube.com

A primary example is hyperconjugation involving the carbon-fluorine bond. The C-F bond possesses a low-lying anti-bonding orbital (σC-F). This empty orbital can accept electron density from adjacent, appropriately aligned bonding orbitals (e.g., a σC-H or σC-C bond). This donation of electron density, a σ → σ interaction, is stabilizing and can enforce specific torsional angles, thereby restricting conformational freedom. nih.gov

Another critical phenomenon is the "gauche effect," where a conformation with substituents in a gauche relationship (60° dihedral angle) is favored over the anti conformation (180°), contrary to what would be predicted based on sterics alone. For a fragment like X-C-C-Y, where X and Y are electronegative atoms like fluorine, the gauche arrangement is often preferred. This preference is explained by a stabilizing hyperconjugative interaction where an electron pair from a C-H bond donates into the antibonding orbital of the vicinal C-F bond (σC-H → σ*C-F). youtube.com These well-defined conformational preferences induced by fluorine substituents can pre-organize a molecule for binding to a biological target or for a specific chemical reaction, making stereoelectronic effects a subtle yet powerful tool in chemical synthesis.

Contextualization within Modern Synthetic Methodologies

The synthesis and functionalization of a specifically substituted molecule like this compound are situated within the broader landscape of modern synthetic organic chemistry. The construction of such polysubstituted phenols often relies on a combination of classical reactions and contemporary, more efficient methodologies. Modern strategies increasingly focus on step- and atom-economy, leading to the development of powerful techniques like direct C-H functionalization and advanced cross-coupling reactions. acs.orgrsc.org

For a target like this compound, a plausible synthetic route could involve the initial bromination of a phenol, followed by the introduction of the difluoroethoxy group. The etherification step to introduce the -OCHF₂ moiety could be achieved by reacting the corresponding bromophenol with a difluoroethylating agent. nih.govbeilstein-journals.org However, achieving regiochemical control in polysubstituted systems is a significant challenge. oregonstate.edu Modern methods for the synthesis of highly substituted phenols often employ cycloaddition cascades or novel annulation strategies to build the aromatic ring with the desired substitution pattern from the outset. oregonstate.edunih.gov

Once synthesized, the this compound scaffold is primed for further diversification using modern catalytic methods. The bromine atom serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling, catalyzed by palladium or a less expensive metal like nickel, could be used to form a new C-C bond at the C2 position, attaching a new aryl or alkyl group. nih.govrsc.org Concurrently, the phenolic ring itself is a substrate for direct C-H functionalization, where a catalyst can activate a C-H bond (e.g., at the C4 position) for coupling with another fragment, avoiding the need for pre-functionalization. nih.govnih.gov These dual handles for reactivity—the C-Br bond for cross-coupling and the C-H bonds for direct functionalization—make such scaffolds valuable platforms for generating libraries of complex molecules for screening in drug discovery and materials science. gelest.com

Table of Mentioned Compounds

Compound NameMolecular FormulaCAS Number
This compoundC₈H₇BrF₂O₂1823642-75-6 bldpharm.com
2-BromophenolC₆H₅BrO95-56-7 chemicalbook.com
2-Bromo-6-nitrophenolC₆H₄BrNO₃13073-25-1 chemicalbook.com
2-difluoromethoxy-3-bromonitrobenzeneC₇H₄BrF₂NO₃Not Available
2-Bromo-4,5-difluorophenolC₆H₃BrF₂O166281-37-4 sigmaaldrich.com
2,6-DibromophenolC₆H₄Br₂O608-33-3 chemicalbook.com
Hexakis(2,2-difluoroethoxy)phosphazeneC₁₂H₁₈F₁₂N₃O₆P₃186817-57-2 sigmaaldrich.comchemicalbook.comscbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

2-bromo-6-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7,12H,4H2

InChI Key

JFYGDZSIUCKBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OCC(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 2,2 Difluoroethoxy Phenol and Analogous Structures

General Strategies for Phenol (B47542) Derivatization

The construction of the substituted phenol core is a foundational aspect of the synthesis. Various methods have been developed for the regioselective synthesis of phenols, which are essential building blocks in pharmaceuticals and agrochemicals. rsc.orgrsc.org These strategies often begin with appropriately substituted benzene derivatives or non-aromatic precursors.

Ipso-Hydroxylation of Arylboronic Acids

A prominent modern method for phenol synthesis is the ipso-hydroxylation of arylboronic acids. This reaction involves the conversion of an aryl C-B bond to a C-O bond, providing a direct route to phenols from readily available boronic acid derivatives. scispace.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org The transformation is typically achieved using an oxidant, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgtandfonline.com Recent advancements have focused on developing catalyst-free and solvent-free conditions to enhance the green credentials of this methodology. For instance, sodium perborate in water or even under solvent-free conditions has been shown to efficiently hydroxylate various arylboronic acids in a very short reaction time. scispace.comrsc.org

The general applicability of this method is demonstrated by its success with arylboronic acids bearing both electron-donating and electron-withdrawing substituents, affording the corresponding phenols in good to excellent yields. scispace.com

Table 1: Examples of Ipso-Hydroxylation of Substituted Arylboronic Acids

Arylboronic Acid Substituent Oxidant Solvent Yield (%) Reference
4-Methyl Sodium Perborate Water 87 rsc.org
4-Methoxy Sodium Perborate Water 85 rsc.org
4-Chloro Sodium Perborate Water 83 rsc.org
4-Cyano H2O2/HBr Ethanol 89 rsc.org

This table is representative and compiled from multiple sources.

Cycloaddition Approaches (e.g., Diels-Alder/Retro-Diels-Alder Sequences)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings, which can serve as precursors to aromatic compounds. wikipedia.orgorganic-chemistry.org By choosing appropriately substituted dienes and dienophiles, complex cyclohexene derivatives can be formed with high regio- and stereocontrol. wikipedia.org Subsequent aromatization of these adducts can lead to the desired phenolic structure.

A related strategy involves a Diels-Alder reaction followed by a retro-Diels-Alder reaction. This sequence can be used to generate aromatic compounds by extruding a small, stable molecule like carbon dioxide or nitrogen. wikipedia.orgmasterorganicchemistry.com For example, the reaction of a pyrone (a cyclic diene) with an alkyne dienophile can lead to a bicyclic intermediate that, upon heating, undergoes a retro-Diels-Alder reaction to release carbon dioxide and form a new aromatic ring. masterorganicchemistry.com This approach provides a pathway to highly substituted aromatic systems that might be difficult to access through other methods.

Oxidative Aromatization of Cyclohexenone Precursors

The dehydrogenation of cyclohexanone and cyclohexenone derivatives is a direct method for the synthesis of substituted phenols. rsc.orgrsc.org This transformation can be achieved using various catalytic systems, including those based on transition metals like palladium. researchgate.net The process involves the removal of hydrogen atoms to form the stable aromatic ring. This method is particularly useful as substituted cyclohexanones can be prepared with high regioselectivity through established organic reactions. chemistryviews.org

Recent research has focused on developing more sustainable and efficient catalytic systems for this oxidative dehydrogenation. researchgate.net Biocatalytic methods, for example, using ene-reductase enzymes, have been developed for the aromatization of cyclohexanones under mild conditions, using molecular oxygen from the air as the oxidant. chemistryviews.org These enzymatic methods offer a green alternative to traditional metal-catalyzed processes. chemistryviews.org

Table 2: Catalytic Systems for Dehydrogenative Aromatization

Precursor Catalyst/Reagent Conditions Product Reference
Cyclohexanones Pd-based catalysts Aerobic Phenols researchgate.net
2-Cyclohexenones Vanadium salts Molecular oxygen Phenols rsc.org

This table is for illustrative purposes and based on general findings in the cited literature.

Transition Metal-Catalyzed Carbon-Hydrogen Bond Activation and Borylation

A more recent and highly efficient strategy for the synthesis of substituted phenols involves a one-pot sequence of C-H activation, borylation, and subsequent oxidation. nih.gov This method allows for the direct functionalization of arenes, bypassing the need for pre-functionalized starting materials. Iridium-catalyzed C-H borylation has emerged as a powerful tool for introducing a boronic ester group onto an aromatic ring with high regioselectivity, often governed by steric factors. nih.govresearchgate.net

Once the arylboronic ester is formed, it can be oxidized in the same reaction vessel to the corresponding phenol. nih.gov This one-pot approach is highly atom-economical and can be performed under mild conditions. The methodology has been successfully applied to the synthesis of various 3,5-disubstituted phenols, which are often challenging to prepare using conventional electrophilic aromatic substitution reactions. nih.gov

Installation of the 2,2-Difluoroethoxy Group

The introduction of fluorinated motifs, such as the 2,2-difluoroethoxy group, is of significant interest in medicinal chemistry as it can favorably modulate the physicochemical properties of a molecule.

O-Alkylation Reactions with 2,2-Difluoroethanol

The most direct method for installing the 2,2-difluoroethoxy group onto a phenolic core is through an O-alkylation reaction. This typically involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a 2,2-difluoroethyl electrophile.

While direct alkylation with 2,2-difluoroethanol itself is not feasible due to the poor leaving group ability of the hydroxyl group, activated derivatives of 2,2-difluoroethanol are commonly used. These can include 2,2-difluoroethyl halides (e.g., bromide or iodide) or sulfonates (e.g., tosylate or mesylate). The synthesis of such electrophiles often starts from 2,2-difluoroethanol, which can be prepared by various methods, including the reduction of difluoroacetic acid or its esters. google.comgoogle.com

An analogous reaction is the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from the reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. nih.gov This demonstrates the feasibility of forming aryl gem-difluoroalkyl ethers through nucleophilic attack of a phenoxide on a polyhalogenated ethane derivative. The general principle of O-alkylation is a cornerstone of ether synthesis and is broadly applicable to the formation of the 2,2-difluoroethoxy linkage.

Table 3: Chemical Compounds Mentioned

Compound Name
2-Bromo-6-(2,2-difluoroethoxy)phenol
Arylboronic Acid
Phenol
Cyclohexenone
2,2-Difluoroethanol
Sodium Perborate
Hydrogen Peroxide
2-Pyrone
3,5-disubstituted phenols
Arylboronic ester
2,2-difluoroethyl halides
2,2-difluoroethyl sulfonates
Halothane

Copper-Catalyzed Carbon-Oxygen Coupling Strategies

The Ullmann condensation is a classical and powerful method for the formation of aryl ethers, involving a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. researchgate.net This strategy is particularly useful for substrates where nucleophilic aromatic substitution is difficult. The modern Ullmann-type coupling has been significantly improved through the development of new catalyst systems, including the use of ligands that allow the reaction to proceed under milder conditions. mdpi.com

In the context of synthesizing this compound, a copper-catalyzed approach could involve the coupling of 2-bromophenol with a 2,2-difluoroethoxy source or, more likely, the coupling of a pre-formed 2,2-difluoroethoxyphenoxide with a dibrominated benzene derivative. The reactivity of aryl halides in Ullmann couplings typically follows the order I > Br > Cl. mdpi.com

The reaction generally employs a Cu(I) or Cu(II) catalyst, a base such as KOH, Cs₂CO₃, or K₂CO₃, and is often run in a polar aprotic solvent like DMSO or DMF at elevated temperatures. mdpi.comarkat-usa.org The introduction of bidentate ligands has enabled these reactions to occur under more gentle conditions, expanding the substrate scope. mdpi.com Heterogeneous catalysts, such as copper nanoparticles (Cu-NPs) and copper(I) oxide nanoparticles (CuO-NPs), have also been developed, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Utility of Halothane in Ether Formation

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) has emerged as a valuable reagent for the synthesis of highly functionalized aryl gem-difluoroalkyl ethers. beilstein-journals.org This method provides a convenient and efficient route to compounds containing a 2-bromo-2-chloro-1,1-difluoroethyl ether moiety, which is structurally related to the 2,2-difluoroethoxy group. researchgate.netnih.gov

The reaction mechanism is believed to proceed via the base-mediated elimination of hydrogen halide from halothane, which generates the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene in situ. researchgate.netnih.gov A phenoxide, generated from the corresponding phenol and a base like KOH, then undergoes a nucleophilic addition to the electron-deficient carbon of the difluoroethene. researchgate.net This process avoids the need for expensive transition-metal catalysts and proceeds under relatively mild conditions. The resulting products are themselves versatile intermediates, containing both a gem-difluoroalkyl ether unit and a bromochloromethyl group that can be further functionalized. beilstein-journals.org

Introduction of the Bromo Substituent

The second major stage in the synthesis is the selective bromination of the phenolic ring. This step can be performed either before or after the etherification. If performed after, the starting material would be 2-(2,2-difluoroethoxy)phenol.

Regioselective Bromination of Phenolic Rings

The bromination of a phenolic ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. jove.com The hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. quora.com The 2,2-difluoroethoxy (-OCHF₂) group is also ortho-, para-directing, but its activating effect is attenuated by the electron-withdrawing inductive effect of the fluorine atoms.

In the bromination of 2-(2,2-difluoroethoxy)phenol, the two existing groups have competing directing effects. The powerful hydroxyl group strongly directs incoming electrophiles to position 6 (ortho) and position 4 (para). The ether group at position 2 also directs to positions 4 and 6. Since both groups reinforce substitution at the same positions, the challenge lies in achieving selective mono-bromination at the desired C-6 position over the C-4 position.

Generally, in cases of competing directing effects between two activating groups, the more powerful activator dominates the outcome. jove.com Therefore, the hydroxyl group's influence is paramount. Achieving regioselectivity for one ortho-position over the para-position can be influenced by steric hindrance and reaction conditions. ccspublishing.org.cn The bulky ether group at the adjacent C-2 position may sterically hinder the approach of the electrophile to the C-6 position to some extent, but often the para-product is favored in phenol brominations unless specific ortho-directing conditions are employed. chemistryviews.orgnih.gov

Bromination with N-Bromosuccinimide (NBS) and Related Reagents

While molecular bromine (Br₂) is a traditional brominating agent, it can be corrosive and often leads to over-bromination, especially with highly activated substrates like phenols. ccspublishing.org.cnnih.gov N-Bromosuccinimide (NBS) is a widely used alternative that serves as a convenient and milder source of electrophilic bromine. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid that is easier to handle than liquid bromine and often provides better selectivity. masterorganicchemistry.com

NBS can be used to brominate electron-rich aromatic compounds, including phenols, anilines, and heterocycles. wikipedia.orgmissouri.edu The reaction conditions can be tuned to control the regioselectivity. For instance, using dimethylformamide (DMF) as the solvent can promote high levels of para-selectivity. missouri.edu

To achieve selective ortho-bromination, specific catalytic systems have been developed. A particularly effective method for the mono ortho-bromination of para-substituted phenols involves using NBS in methanol in the presence of a catalytic amount (10 mol%) of para-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net This method has proven to be rapid (15-20 minutes) and high-yielding, tolerating a range of substituents. nih.govresearchgate.net The proposed mechanism suggests that the acid catalyst conjugates with the phenolic oxygen, which helps direct the bromination to the ortho position. nih.gov This strategy could be adapted to favor bromination at the C-6 position of 2-(2,2-difluoroethoxy)phenol.

Table 3: Ortho-Bromination of para-Substituted Phenols with NBS/p-TsOH in Methanol

Entry Substrate Time (min) Yield of mono-ortho product (%)
1 4-Methylphenol 25 92
2 4-Fluorophenol 25 91
3 Vanillin 25 94
4 4-Phenylphenol 25 95

Data showcases high yields and selectivity for ortho-bromination using a catalytic system. nih.gov

Convergent and Linear Synthetic Pathways for this compound and Related Compounds

The construction of intricate molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Synthesis Type Description Advantages Disadvantages
Linear Sequential, step-by-step construction of the target molecule. chemistnotes.compediaa.comSimpler to plan for less complex structures. fiveable.meOverall yield drops significantly with each step, can be time-consuming. wikipedia.orgfiveable.me
Convergent Independent synthesis of molecular fragments followed by their combination. chemistnotes.comwikipedia.orgMore efficient for complex molecules, higher overall yield, allows for parallel synthesis. wikipedia.orgfiveable.meMay require more complex planning and fragment coupling reactions.

Multistep Sequences from Substituted Benzenes

The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to ensure the correct placement of substituents. youtube.compressbooks.pub The directing effects of existing groups on the aromatic ring are a critical consideration in determining the order of reactions.

Regioselective Lithiation and Electrophilic Functionalization

Regioselective lithiation is a powerful tool for the specific functionalization of aromatic rings. This method involves the use of an organolithium reagent to deprotonate a specific position on the ring, creating a highly reactive carbanion. This intermediate can then react with an electrophile to introduce a desired functional group with high precision. The directing effect of substituents already present on the benzene ring guides the position of lithiation. For instance, alkoxy groups can direct lithiation to the ortho position.

Diazotization and Decomposition Reactions

Diazotization provides a versatile pathway for introducing a variety of substituents onto an aromatic ring by converting a primary aromatic amine into a diazonium salt. organic-chemistry.org These salts are valuable intermediates that can undergo substitution reactions. organic-chemistry.org For the synthesis of bromophenols, an aromatic amine can be diazotized and then subjected to a Sandmeyer reaction using cuprous bromide (CuBr) to introduce the bromine atom. wikipedia.orgmasterorganicchemistry.comopenochem.org The hydroxyl group can be introduced by reacting the diazonium salt with water, often at elevated temperatures. wikipedia.orgyoutube.com

Reaction Reagents Intermediate Product
DiazotizationNaNO₂, strong acidAryl diazonium saltVaries
Sandmeyer (Bromination)CuBrAryl radicalAryl bromide wikipedia.orgmasterorganicchemistry.com
HydroxylationH₂O, heatAryl cationPhenol wikipedia.org

A patent for the synthesis of 3-amino-4-bromophenol describes a process involving a diazotization reaction of 3-nitro-4-aminophenol in hydrobromic acid, followed by a bromination reaction with cuprous bromide. google.com

Grignard Reactions in Functional Group Interconversion

Grignard reagents are organomagnesium halides that are highly effective nucleophiles in the formation of carbon-carbon bonds. organic-chemistry.org They can also be utilized for the synthesis of phenols. unacademy.com An aryl halide, such as bromobenzene, can be converted into a Grignard reagent (phenylmagnesium bromide) which can then react with an oxygen source, followed by acidic hydrolysis, to yield a phenol. unacademy.comtestbook.comyoutube.com A more contemporary and reliable laboratory method involves reacting the Grignard reagent with a trialkyl borate to form an aryl boronate, which is then oxidized to the phenol, often with basic peroxide. echemi.comstackexchange.comguidechem.com This functional group interconversion is a key step in many synthetic routes. ub.edu

Key transformations using Grignard reagents include:

Reaction with aldehydes to produce secondary alcohols. commonorganicchemistry.com

Reaction with ketones to yield tertiary alcohols. commonorganicchemistry.com

Reaction with esters (using two equivalents of the Grignard reagent) to form tertiary alcohols. commonorganicchemistry.commasterorganicchemistry.com

Reaction with nitriles to produce ketones after hydrolysis. commonorganicchemistry.com

Chloroxidation of Sulfides to Sulfonyl Chlorides (for intermediates)

The chloroxidation of aryl sulfides is a common method for preparing aryl sulfonyl chlorides, which are important intermediates in the synthesis of sulfonamides and can also be converted to phenols. acs.orgacs.org This process typically involves the oxidation of a sulfide with chlorine gas in the presence of water. acs.orgacs.org Formic acid has been shown to be an effective and more environmentally friendly solvent for this reaction compared to chlorinated solvents like methylene chloride. acs.orgacs.org The resulting sulfonyl chloride can then be hydrolyzed to the corresponding phenol. researchgate.netnih.govresearchgate.net

Various reagents can be used for the oxidative chlorination of thiols and disulfides to form sulfonyl chlorides, including:

Hydrogen peroxide with zirconium tetrachloride. organic-chemistry.org

A mixture of a nitrate salt and chlorotrimethylsilane. organic-chemistry.org

N-chlorosuccinimide and dilute hydrochloric acid. organic-chemistry.org

Green Chemistry Principles in Phenol Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. yale.eduessentialchemicalindustry.orgacs.org

In the context of phenol synthesis, green approaches focus on:

Safer Solvents: Replacing hazardous solvents like methylene chloride with greener alternatives such as formic acid in reactions like chloroxidation. acs.orgacs.org

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. yale.eduacs.org Enzymes, for example, can be highly specific and reduce the need for protecting groups, thus minimizing derivatization steps. acs.orgnih.gov

Renewable Feedstocks: Exploring the use of renewable resources, such as plant-derived phenolic compounds, for synthesizing valuable chemicals. nih.govnih.govresearchgate.net

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. yale.eduessentialchemicalindustry.org

Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. essentialchemicalindustry.orgacs.org The cumene process for phenol production is a classic example of high atom economy, as the co-product, propanone, is also a valuable chemical. essentialchemicalindustry.org

The application of these principles is crucial for developing more sustainable and environmentally friendly methods for the synthesis of this compound and other phenolic compounds. mdpi.commdpi.comorganic-chemistry.org

Solvent Selection and Waste Minimization

The choice of solvent plays a critical role in the regioselectivity and environmental impact of the bromination of phenols. Traditional methods often employ halogenated solvents, which are now considered environmentally undesirable. rsc.org Modern approaches focus on greener alternatives that minimize waste and improve safety.

Solvent Effects on Regioselectivity:

The solvent can influence the ortho/para ratio of the brominated product. In the bromination of phenols, polar solvents can enhance the electrophilicity of the brominating agent, potentially leading to different selectivities compared to nonpolar solvents. youtube.com For instance, the bromination of phenol with N-bromosuccinimide (NBS) shows a significant solvent effect on the ortho:para ratio. rsc.org

Green Solvents and Waste Minimization:

The principles of green chemistry encourage the use of environmentally benign solvents. acsgcipr.org Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org The use of aqueous media for bromination reactions has been explored. For instance, the H₂O₂-HBr system in water has been used for the bromination of para-substituted phenols. researchgate.net Such systems generate bromine in situ, avoiding the handling of hazardous elemental bromine and producing water as the only byproduct. researchgate.net

Another approach to waste minimization is the use of deep eutectic solvents (DESs), which can act as both the solvent and catalyst, are often biodegradable, and can be recycled. rsc.orgresearchgate.net These solvents have been successfully employed in electrophilic aromatic substitution reactions. rsc.orgresearchgate.net

The table below summarizes various solvent systems used in the bromination of phenols, highlighting their potential applicability to the synthesis of this compound with a focus on green chemistry principles.

Solvent SystemBrominating AgentPotential Advantages for SynthesisGreen Chemistry Considerations
WaterH₂O₂-HBrIn situ generation of Br₂, avoids handling of elemental bromine, water as a byproduct. researchgate.netExcellent green solvent, minimizes organic waste. hrpub.org
AcetonitrileN-Bromosuccinimide (NBS)Can offer good regioselectivity. wku.eduConsidered a greener alternative to halogenated solvents, but still has toxicity concerns.
Deep Eutectic Solvents (DESs)VariousCan act as both solvent and catalyst, potentially recyclable. rsc.orgresearchgate.netOften biodegradable and have low volatility, reducing air pollution. rsc.orgresearchgate.net
Heptane (with phase-transfer catalyst)N-Bromosuccinimide (NBS)Can achieve high regioselectivity and allows for easy product purification. rsc.orgA non-polar, less toxic alternative to many organic solvents.

By selecting a greener solvent system, such as water or a recyclable deep eutectic solvent, the environmental impact of the synthesis of this compound can be significantly reduced. This aligns with the principles of waste minimization by avoiding the use of hazardous organic solvents that require costly and energy-intensive disposal methods.

Atom Economy Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A higher atom economy indicates a more sustainable process with less waste generation.

The synthesis of this compound via electrophilic bromination of 2-(2,2-difluoroethoxy)phenol can be evaluated for its atom economy. The reaction can be represented as follows:

C₈H₈F₂O₂ + Br₂ → C₈H₇BrF₂O₂ + HBr

To calculate the theoretical atom economy, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's calculate the molecular weights of the reactants and the desired product:

2-(2,2-difluoroethoxy)phenol (C₈H₈F₂O₂): 174.14 g/mol

Bromine (Br₂): 159.808 g/mol

This compound (C₈H₇BrF₂O₂): 253.04 g/mol

Now, we can calculate the atom economy:

Atom Economy (%) = (253.04 / (174.14 + 159.808)) x 100 Atom Economy (%) = (253.04 / 333.948) x 100 Atom Economy (%) ≈ 75.77 %

This calculation shows that, theoretically, about 76% of the mass of the reactants is incorporated into the final product. The remaining 24% is the mass of the byproduct, hydrogen bromide (HBr).

The table below illustrates the atom economy for this reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
2-(2,2-difluoroethoxy)phenolC₈H₈F₂O₂174.14Reactant
BromineBr₂159.808Reactant
This compound C₈H₇BrF₂O₂ 253.04 Desired Product
Hydrogen BromideHBr80.912Byproduct
Theoretical Atom Economy 75.77%

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Bromo-6-(2,2-difluoroethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a comprehensive structural elucidation.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions.

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, they are in distinct chemical environments and are expected to resonate in the typical aromatic region of approximately 6.8–7.5 ppm. The electron-donating hydroxyl (-OH) and difluoroethoxy (-OCHF₂) groups, along with the electron-withdrawing bromine (-Br) atom, will influence the precise chemical shifts of these protons. Protons on a benzene ring generally show chemical shifts between 6.5 and 8.5 ppm. hw.ac.uk For bromophenols specifically, these shifts are often observed between 6.7 and 7.3 ppm. chemicalbook.comchemicalbook.com

Aliphatic Protons: The difluoroethoxy group contains two distinct proton environments: the methylene protons (-OCH₂-) and the methine proton (-CHF₂).

The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are expected to appear downfield, likely in the range of 4.0–4.5 ppm.

The methine proton (-CHF₂) is attached to a carbon bearing two fluorine atoms, which are highly electronegative. This proton is expected to be significantly deshielded and appear as a complex multiplet further downfield, estimated to be in the 5.8–6.5 ppm range.

Phenolic Proton: The hydroxyl (-OH) proton signal is characteristically broad, and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. hw.ac.ukmodgraph.co.uk It could appear over a wide range, typically from 4.5 to 9.5 ppm.

Predicted ¹H NMR Chemical Shift Assignments

Proton Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (H-3, H-4, H-5) 6.8 – 7.5
Methylene (-OCH₂-) 4.0 – 4.5
Methine (-CHF₂) 5.8 – 6.5

Spin-spin coupling provides information about the connectivity of protons.

Aromatic Protons: The three adjacent aromatic protons will couple with each other. We expect to see characteristic ortho (³J) and meta (⁴J) coupling. Ortho coupling constants are typically in the range of 7–10 Hz, while meta couplings are smaller, around 2–3 Hz. wisc.eduorganicchemistrydata.orgorganicchemistrydata.org This would result in complex splitting patterns, likely a doublet of doublets for the proton at the 3-position and a triplet for the proton at the 4-position, and a doublet of doublets for the proton at the 5-position.

Aliphatic Protons:

The methylene protons (-OCH₂-) are adjacent to the methine proton (-CHF₂). They will be split by the methine proton into a doublet. Furthermore, they will be coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet. The combination of these couplings would likely produce a doublet of triplets.

The methine proton (-CHF₂) is coupled to the two adjacent methylene protons, which would split its signal into a triplet. It is also strongly coupled to the two geminal fluorine atoms (²JHF), which would split the signal into another triplet. This would result in a characteristic triplet of triplets pattern. Geminal hydrogen-fluorine coupling constants can be quite large, often around 50 Hz. wikipedia.org

Predicted ¹H NMR Coupling Constants

Coupling Interaction Coupling Type Predicted Coupling Constant (J, Hz)
H-3 – H-4 ³J (ortho) 7 – 10
H-4 – H-5 ³J (ortho) 7 – 10
H-3 – H-5 ⁴J (meta) 2 – 3
-OCH₂- – -CHF₂ ³JHH 3 – 5
-CHF₂ – -OCH₂- ³JHH 3 – 5
-CHF₂ – F₂ ²JHF (geminal) 50 – 60

The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. For this compound, the expected integration ratio would be 1:1:1:2:1:1 for the three aromatic protons, the methylene protons, the methine proton, and the phenolic proton, respectively.

Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are chemically distinct and should produce eight unique signals.

Aromatic Carbons: The six aromatic carbons are expected to resonate in the 110–160 ppm range. The carbon attached to the bromine atom (ipso-carbon) may experience a "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons bonded to oxygen (C-1 and C-6) will be significantly deshielded and appear furthest downfield in the aromatic region.

Aliphatic Carbons:

The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen atom and is expected in the 60–70 ppm range. It will also show coupling to the two fluorine atoms (²JCF).

The methine carbon (-CHF₂) will be strongly deshielded by the two directly attached fluorine atoms and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), splitting its signal into a triplet. acdlabs.com This carbon is expected to resonate in the 110-120 ppm range.

Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (JCF, Hz)
C-Br 110 – 115 -
C-OH 150 – 155 -
C-O 145 – 150 -
Aromatic C-H 115 – 130 -
-OCH₂- 60 – 70 ²JCF ≈ 20-40

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgbiophysics.org The chemical shifts in ¹⁹F NMR span a very wide range, making it an excellent tool for identifying the electronic environment of fluorine atoms. wikipedia.orgalfa-chemistry.com

For this compound, the two fluorine atoms in the difluoroethoxy group are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two protons on the adjacent methylene (-OCH₂-) group (³JHF). The chemical shift is typically referenced to CFCl₃ and for a -CHF₂ group of this type, it is expected to be in the range of -120 to -140 ppm.

Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Coupling Constant (J, Hz)

Proton NMR (¹H NMR) for Proton Environment Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. okstate.edumsu.edu The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch : A prominent and broad absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group. orgchemboulder.comdocbrown.infolibretexts.org The broadness of this peak is typically due to intermolecular hydrogen bonding.

Aromatic C-H Stretch : Sharp absorptions typically appear in the region of 3000-3100 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic ring. orgchemboulder.com

Aliphatic C-H Stretch : Absorptions corresponding to the C-H stretching vibrations of the methylene (-CH₂-) group in the difluoroethoxy side chain would be expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region. docbrown.info

C-O Stretch : The stretching vibration of the phenolic C-O bond and the ether C-O bond would result in strong absorptions in the 1140-1410 cm⁻¹ range. docbrown.info

C-F Stretch : The presence of the difluoroethoxy group will give rise to strong and characteristic C-F stretching absorptions, typically found in the 1000-1100 cm⁻¹ region.

C-Br Stretch : The C-Br stretching vibration is expected to produce a peak at lower wavenumbers, generally in the 500-600 cm⁻¹ range. okstate.edu

Functional Group Vibrational Mode Expected IR Absorption Range (cm⁻¹)
Phenolic -OHO-H Stretch3200-3550 (broad)
Aromatic C-HC-H Stretch3000-3100
Aliphatic -CH₂-C-H Stretch2850-3000
Aromatic C=CC=C Stretch1450-1600
Phenolic & Ether C-OC-O Stretch1140-1410
Fluoroalkane C-FC-F Stretch1000-1100
Bromoaromatic C-BrC-Br Stretch500-600

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light scattering technique. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which often give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com It provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). waters.commiamioh.edu

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

Potential fragmentation pathways for this compound could include:

Loss of the difluoroethoxy side chain : Cleavage of the ether bond could lead to the formation of a bromophenoxy radical cation.

Loss of bromine : The C-Br bond can break, resulting in a fragment ion corresponding to the [M-Br]⁺ species.

Fragmentation of the difluoroethoxy group : The side chain itself can fragment, for example, by loss of a CHF₂ radical.

Loss of CO : A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule from the aromatic ring. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to be a key participant in the formation of the crystal lattice. It is anticipated that the hydroxyl group will engage in O-H···O hydrogen bonds with the oxygen atom of the difluoroethoxy group of a neighboring molecule or potentially with the phenolic oxygen itself. The formation of such hydrogen-bonded chains or more complex networks is a common feature in the crystal structures of phenols. The presence of the bulky 2,2-difluoroethoxy group may influence the specific geometry of these hydrogen bonds.

Interaction Type Donor Acceptor Expected Geometry
Intermolecular Hydrogen BondPhenolic -OHEthereal Oxygen or Phenolic OxygenLinear or near-linear

The bromine atom at the 2-position of the aromatic ring is a potential halogen bond donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the solid state of this compound, the bromine atom could form halogen bonds with the oxygen atoms of the hydroxyl or ethoxy groups, or even with the bromine atom of an adjacent molecule. Studies on 2,6-dihalogenated phenols have shown that halogen···halogen interactions can be significant in directing the crystal packing. d-nb.info The interplay between hydrogen bonding and halogen bonding will be a critical factor in determining the final crystal structure. d-nb.info

Interaction Type Donor Acceptor Expected Geometry
Intermolecular Halogen BondC-BrOxygen (hydroxyl or ethereal) or BromineDirectional, with the C-Br···Acceptor angle close to 180°

The conformation of this compound in the solid state will be influenced by both intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the bulky bromine atom and the 2,2-difluoroethoxy group will likely force the ethoxy group to adopt a specific orientation relative to the phenyl ring. The planarity of the phenyl ring will be maintained, but the substituents will likely be twisted out of the plane to minimize steric repulsion.

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Quantum Chemical Calculations: Including Density Functional Theory (DFT) studies on its electronic structure, geometry, prediction of spectroscopic parameters (NMR chemical shifts, vibrational frequencies), and conformational analysis.

Reaction Mechanism Elucidation: Including the characterization of transition states for its synthetic pathways and investigations into its regioselectivity and stereoselectivity.

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Computational Chemistry and Mechanistic Insights

Reaction Mechanism Elucidation

Role of Catalysts and Solvent Effects in Reaction Progress

The progress of chemical reactions involving 2-Bromo-6-(2,2-difluoroethoxy)phenol is significantly influenced by the choice of catalysts and the solvent environment. While specific catalytic systems for this compound are not extensively documented in public literature, general principles of catalysis and solvent effects on phenols can be applied to understand its reactivity.

Catalysts:

Catalysts can play a crucial role in transformations involving the phenolic hydroxyl group or the aromatic ring. For instance, in reactions such as etherification or esterification of the hydroxyl group, acid or base catalysts are typically employed to enhance the reaction rate. Transition-metal catalysts, such as those based on palladium or copper, are often utilized for cross-coupling reactions at the bromine-substituted position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The efficiency and selectivity of these catalysts can be fine-tuned by the choice of ligands, which can electronically and sterically influence the catalytic cycle.

Solvent Effects:

The solvent can profoundly impact reaction rates and mechanisms through various non-covalent interactions with the reactants, intermediates, and transition states. umaine.eduresearchgate.netnih.gov The polarity, proticity, and polarizability of the solvent are key parameters that dictate its influence. nih.gov For reactions involving this compound, the choice of solvent can affect:

Solvation of Reactants and Products: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating ionic reaction pathways.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the phenolic hydroxyl group and the ether oxygen, influencing their reactivity. researchgate.net For instance, in nucleophilic substitution reactions, hydrogen-bond donating solvents might stabilize the leaving group, while in reactions where the phenoxide is the active nucleophile, aprotic polar solvents are generally preferred.

Catalyst Activity: The solvent can interact with the catalyst, affecting its solubility, stability, and catalytic activity. umaine.edu In homogeneous catalysis, the coordination of solvent molecules to the metal center can be a critical factor. nih.gov

The interplay between the catalyst and the solvent is a key aspect of reaction optimization for phenols and their derivatives. umaine.edu Computational models can be employed to predict these effects by simulating the reaction in different solvent environments and with various catalyst models, thereby guiding the experimental design for efficient and selective chemical transformations.

Intermolecular Interactions and Supramolecular Chemistry

The non-covalent interactions involving this compound are fundamental to understanding its solid-state structure and its potential for forming supramolecular assemblies. These interactions, primarily hydrogen and halogen bonds, dictate the molecular packing in the crystalline state and can be harnessed for crystal engineering.

Computational Analysis of Hydrogen and Halogen Bonding

Computational methods are invaluable for the detailed analysis of the intermolecular forces that govern the structure of this compound.

Hydrogen Bonding:

The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and ethoxy groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. najah.edued.gov Computational studies on similar phenol-containing molecules reveal that O–H···O hydrogen bonds are a dominant feature in their crystal structures, often leading to the formation of dimers, trimers, or extended chains. najah.edu The strength and geometry of these hydrogen bonds can be accurately predicted using quantum chemical calculations, which also provide insights into the cooperative effects of multiple hydrogen bonds. najah.edu

Halogen Bonding:

The interplay between hydrogen and halogen bonding is a key determinant of the supramolecular architecture. d-nb.info Computational studies on dihalogenated phenols have shown that a delicate balance exists between these two types of interactions, and subtle changes in the substitution pattern can lead to different packing motifs. nih.govd-nb.info

Self-Assembly Principles and Crystal Engineering

The principles of self-assembly and crystal engineering aim to design and synthesize crystalline materials with desired structures and properties by controlling the intermolecular interactions. nih.gov For this compound, these principles can be applied to guide the formation of specific supramolecular architectures.

By understanding the preferred hydrogen and halogen bonding motifs through computational analysis, it is possible to predict and design crystal structures. For example, the strong O–H···O hydrogen bonds could be utilized to form robust one-dimensional chains or two-dimensional networks. researchgate.net The weaker but highly directional halogen bonds can then be employed to link these primary structures into a three-dimensional architecture. nih.gov

The difluoroethoxy group can also influence the crystal packing through weak C–H···F and C–H···O interactions. The flexibility of this group might allow for different conformations, potentially leading to polymorphism, where the compound can crystallize in multiple forms with different physical properties.

Crystal engineering of halogenated organic molecules is a vibrant area of research, and the insights gained from computational studies can accelerate the discovery of new materials with interesting optical, electronic, or mechanical properties. nih.gov The combination of hydrogen and halogen bonding synthons in this compound makes it an interesting candidate for the design of complex and functional supramolecular assemblies.

Emerging Applications and Future Research Directions in Organic Synthesis

Utility as Precursors for Diverse Chemical Scaffolds

The strategic placement of the bromine atom and the difluoroethoxy group on the phenol (B47542) ring makes 2-Bromo-6-(2,2-difluoroethoxy)phenol a highly valuable precursor for a wide array of chemical scaffolds. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various substituents, while the phenolic hydroxyl group can be readily converted into other functionalities or used to direct reactions to specific positions on the aromatic ring.

Synthesis of Fluorinated Aromatic and Heteroaromatic Systems

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The difluoroethoxy group in this compound serves as a stable source of fluorine, making this compound an attractive starting material for the synthesis of more complex fluorinated aromatic and heteroaromatic systems. The inherent properties of the difluoroethoxy group, such as its lipophilicity and metabolic stability, can be imparted to the target molecules. Synthetic strategies often involve the transformation of the phenolic hydroxyl group and subsequent modification of the bromine atom to build up the desired molecular framework.

Building Blocks for Complex Polycyclic Structures

The reactivity of the aromatic ring in this compound, influenced by its substituents, allows for its use as a foundational unit in the construction of complex polycyclic structures. Through a series of orchestrated reactions, such as intramolecular cyclizations and cycloadditions, the planar phenol ring can be elaborated into three-dimensional architectures. The bromine atom can facilitate the formation of key carbon-carbon or carbon-heteroatom bonds necessary for ring closure, leading to the assembly of intricate polycyclic systems that are of interest in materials science and medicinal chemistry.

Role in Catalysis and Method Development

Beyond its role as a synthetic precursor, this compound and its derivatives are finding applications in the development of new catalytic systems and synthetic methodologies.

Phenolate Anions as Photocatalytic Platforms

The deprotonation of the phenolic hydroxyl group of this compound generates the corresponding phenolate anion. Research has shown that phenolate anions can act as potent single-electron donors upon photoexcitation. This property is being harnessed in the field of photoredox catalysis, where these species can initiate or participate in a variety of chemical transformations. The electronic properties of the phenolate, modulated by the bromo and difluoroethoxy substituents, can be fine-tuned to control its redox potential and reactivity in photocatalytic cycles.

Ligand Design for Transition Metal Catalysis

The structural features of this compound make it an interesting scaffold for the design of novel ligands for transition metal catalysis. The phenolic oxygen, along with other potential coordinating atoms that can be introduced by modifying the bromine substituent, can chelate to a metal center. The electronic and steric environment around the metal can be systematically varied by altering the substituents on the phenyl ring, thereby influencing the catalytic activity and selectivity of the resulting metal complex in various organic transformations.

Exploration of New Chemical Transformations for Bromine and Difluoroethoxy Functionalities

The bromine and difluoroethoxy groups on the phenol ring of this compound are ripe for exploration in a variety of chemical transformations. The aryl bromide is a particularly valuable handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions:

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the bromine atom in this compound serves as an excellent substrate for such transformations. A combination of palladium acetate and an imidazolium salt has been shown to be highly efficient in the cross-coupling of aryl bromides with organosilicon reagents acs.org. This opens the door for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the phenol ring. The use of sterically hindered dialkylbiaryl phosphine ligands can further enhance the efficiency of these couplings, even with challenging substrates nih.gov.

Future research could explore a wider range of coupling partners, including boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling), to create a diverse library of derivatives. The development of novel catalyst systems, potentially utilizing less expensive metals like copper or nickel, would also be a significant advancement researchgate.net. For instance, copper-catalyzed N-arylation reactions could be employed to introduce amine functionalities researchgate.net.

C-H Functionalization:

Direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to molecule synthesis. The difluoroethoxy group, with its electron-withdrawing nature, can influence the regioselectivity of C-H functionalization on the aromatic ring. Research into catalytic systems, such as those based on rhodium(III) or iridium(III), could lead to the selective introduction of functional groups at positions ortho or meta to the existing substituents researchgate.net. Photoredox catalysis is another promising avenue, enabling the dearomatization of arenes and subsequent functionalization researchgate.net.

Future work will likely focus on developing catalysts that can selectively functionalize specific C-H bonds in the presence of the other reactive sites on the molecule. This would allow for a more precise and efficient construction of complex molecular architectures.

Transformations of the Difluoroethoxy Group:

While the difluoroethoxy group is generally stable, its presence can influence the reactivity of the rest of the molecule. Research into the selective activation and transformation of the C-F bonds within this group is a challenging but potentially rewarding area. Advances in this field could lead to the synthesis of novel fluorinated compounds with unique properties.

The table below summarizes potential chemical transformations for the bromine and difluoroethoxy functionalities of this compound.

Functional GroupTransformation TypePotential Reagents/CatalystsPotential Products
BromineCross-CouplingPalladium catalysts, Boronic acidsArylated phenols
BromineCross-CouplingCopper catalysts, AminesAminated phenols
Aromatic RingC-H FunctionalizationRhodium/Iridium catalystsFurther substituted phenols
Difluoroethoxy GroupC-F ActivationSpecialized catalystsModified fluorinated ethers

Structure-Activity Relationship Studies in the Context of Molecular Design

The structural features of this compound make it an intriguing scaffold for structure-activity relationship (SAR) studies, particularly in the field of medicinal chemistry. The interplay between the lipophilic and electron-withdrawing difluoroethoxy group, the hydrogen-bonding phenolic hydroxyl group, and the versatile bromine atom can be systematically modified to probe interactions with biological targets.

The Role of the Difluoroethoxy Group:

SAR studies could involve synthesizing analogs where the difluoroethoxy group is replaced with other fluorinated or non-fluorinated ethers to understand the impact of fluorine on biological activity. For example, comparing the activity of this compound with its non-fluorinated analog, 2-bromo-6-ethoxyphenol, would provide direct insight into the effects of the fluorine atoms. The synthesis of trifluoromethyl ether and thioether analogs is also of interest due to the unique properties of the OCF3 and SCF3 groups nih.gov.

The Impact of the Bromine Atom:

The bromine atom not only serves as a synthetic handle but can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity ump.edu.pl. The position and presence of the bromine atom can be systematically varied to explore its role in target engagement.

Future SAR studies could involve moving the bromine atom to other positions on the phenol ring or replacing it with other halogens (chlorine, iodine) to understand the effect of halogen size and polarizability on activity. For instance, studies on halophenols as protein tyrosine kinase inhibitors have shown that the nature and position of the halogen atom can significantly impact inhibitory activity nih.gov.

Synergistic Effects and Molecular Design:

The combination of the bromine and difluoroethoxy groups can lead to synergistic effects on the biological activity of the molecule. The electron-withdrawing nature of the difluoroethoxy group can influence the strength of the halogen bond formed by the bromine atom.

A systematic SAR study would involve the synthesis and biological evaluation of a library of compounds based on the this compound scaffold. This would allow for the development of quantitative structure-activity relationship (QSAR) models to guide the design of new molecules with enhanced potency and selectivity for specific biological targets. The insights gained from such studies could be applied to the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation.

The following table outlines key structural modifications and their potential impact for SAR studies.

Structural ModificationRationalePotential Impact on Properties
Replacement of difluoroethoxy groupInvestigate the role of fluorineAltered lipophilicity, metabolic stability, and binding affinity
Variation of the halogen atomProbe the effect of halogen bondingModified binding affinity and selectivity
Positional isomerization of substituentsUnderstand the importance of substitution patternChanges in steric and electronic interactions with the target
Introduction of new functional groupsExplore new interaction pointsEnhanced potency and altered pharmacological profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(2,2-difluoroethoxy)phenol, and how can reaction efficiency be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the phenolic oxygen reacts with 2,2-difluoroethyl bromide under basic conditions. Evidence from analogous aryl difluoroethyl ether syntheses (e.g., using halothane and phenols with bases like K₂CO₃ or NaOH) suggests optimizing solvent polarity (e.g., DMF or acetone) and temperature (60–80°C) to enhance yield . Monitoring reaction progress via TLC or HPLC is critical, as over-alkylation or side reactions may occur due to the electron-withdrawing bromo substituent.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • ¹H/¹³C NMR : The bromo and difluoroethoxy groups cause distinct splitting patterns. For example, the -OCH₂CF₂H moiety exhibits complex coupling (e.g., ³J~HF ~6–8 Hz), requiring high-resolution NMR for accurate assignment .
  • IR Spectroscopy : Confirm the phenolic O-H stretch (broad ~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation pathways.

Advanced Research Questions

Q. How do the bromo and difluoroethoxy substituents influence the compound’s coordination chemistry in metal complexes?

  • Methodology : The bromo group acts as a weak Lewis base, while the phenolic oxygen can coordinate to metals like Cd(II) or Cu(II), as demonstrated in Schiff base complexes . Advanced studies should employ X-ray crystallography (using SHELXL ) to determine bond angles/distances and DFT calculations to model electronic interactions. Competitive binding experiments with alternative ligands (e.g., azido groups) can reveal selectivity trends .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodology : The compound’s low symmetry and polar substituents may hinder crystallization. Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to promote lattice formation. If twinning occurs, employ SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands . For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality.

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodology : Cross-validate using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT-based NMR modeling).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons .
  • Replicate synthesis under standardized conditions to isolate batch-specific impurities (e.g., unreacted starting materials detected via GC-MS).

Data-Driven Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) can model transition states for Suzuki-Miyaura couplings, where the bromo group acts as a leaving site. Calculate Fukui indices to identify nucleophilic/electrophilic regions. Pair with experimental kinetic studies (e.g., monitoring Pd-catalyzed reactions via in situ IR) to validate computational predictions .

Q. How does the steric and electronic profile of this compound affect its utility in agrochemical intermediates?

  • Methodology : The electron-withdrawing bromo and fluorine substituents enhance stability against hydrolysis, making it a candidate for herbicidal scaffolds (e.g., as seen in penoxsulam derivatives ). Evaluate bioactivity via enzyme inhibition assays (e.g., ALS enzyme targets) and compare with structure-activity relationship (SAR) models.

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